5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and phenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Bromophenyl Group: This step may involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of Dichlorophenoxy Group: This can be done through nucleophilic substitution reactions using 2,4-dichlorophenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyrimidine rings.
Reduction: Reduction reactions could target the bromine or chlorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure.
Industry: Applications in material science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthieno[2,3-d]pyrimidine: Lacks the bromine and dichlorophenoxy substituents.
4-(2,4-Dichlorophenoxy)thieno[2,3-d]pyrimidine: Lacks the bromophenyl group.
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine: Lacks the dichlorophenoxy group.
Uniqueness
The presence of both bromophenyl and dichlorophenoxy groups in 5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine makes it unique compared to its analogs
Properties
Molecular Formula |
C18H9BrCl2N2OS |
---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H9BrCl2N2OS/c19-11-3-1-10(2-4-11)13-8-25-18-16(13)17(22-9-23-18)24-15-6-5-12(20)7-14(15)21/h1-9H |
InChI Key |
VDFRAYKCZBIALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)OC4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
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